molecular formula C25H33N3O3S B2715033 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946347-40-6

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2715033
CAS RN: 946347-40-6
M. Wt: 455.62
InChI Key: ZRMHNNNNCMTHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains an indolin-5-yl group, which is a type of indole derivative . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indolin-5-yl group, for example, is a bicyclic structure containing a benzene ring fused to a pyrrole ring .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches and Structural Analyses : Research has explored synthetic routes and chemical properties of sulfonamide derivatives, including methods to access tetrahydroisoquinolines and naphthalene diimide derivatives. These studies provide insights into the synthesis of complex sulfonamide compounds with potential applications in drug development and material science. For example, the work by Bunce et al. (2012) discusses an approach to tetrahydronaphthalenes via cyclization techniques, highlighting the importance of the sulfonamide group in facilitating chemical transformations (Bunce, Cain, & Cooper, 2012).

Biological Activities

Inhibitory Effects on Enzymes and Cellular Processes : Certain sulfonamide derivatives have been investigated for their inhibitory effects on enzymes such as carbonic anhydrases and protein kinases, suggesting their potential in treating diseases or conditions associated with these enzymes. For instance, Akbaba et al. (2014) evaluated the inhibition effects of sulfonamides derived from indanes and tetralines on human carbonic anhydrase isozymes, identifying compounds with significant inhibitory potential (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin, & Supuran, 2014).

Supramolecular Chemistry

Supramolecular Assemblies and Material Applications : The study of supramolecular chemistry involving sulfonamide derivatives reveals their potential in creating structured materials. Białek et al. (2013) investigated the supramolecular chemistry of potent diphosphonic tectons, demonstrating the ability to generate diverse structures such as chains, layers, and channels, which could have applications in material science and nanotechnology (Białek, Zaręba, Janczak, & Zoń, 2013).

Antimicrobial and Antiviral Activities

Potential in Fighting Microbial Resistance : Sulfonamide compounds, including those with morpholine groups, have been explored for their antimicrobial properties against resistant strains of bacteria and viruses. The modulation of antibiotic activity against multidrug-resistant strains by compounds such as 4-(phenylsulfonyl) morpholine highlights the ongoing search for new treatments against resistant pathogens (Oliveira et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some indole derivatives are known to inhibit acetylcholine esterase, an enzyme involved in neurotransmission .

Safety and Hazards

Based on the safety data sheet for a similar compound, N-Methyl-(1-methylindolin-5-yl)methylamine, it can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

The future directions for research on this compound would likely depend on its specific biological activities. Given the wide range of activities exhibited by indole derivatives, there are many potential avenues for exploration .

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3S/c1-27-11-10-22-16-21(7-9-24(22)27)25(28-12-14-31-15-13-28)18-26-32(29,30)23-8-6-19-4-2-3-5-20(19)17-23/h6-9,16-17,25-26H,2-5,10-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMHNNNNCMTHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.